
3-(Difluoromethoxy)-2-ethynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-2-ethynylpyridine is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 3-(Difluoromethoxy)-2-ethynylpyridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2-ethynylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethoxy and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
3-(Difluoromethoxy)-2-ethynylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2-ethynylpyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the ethynyl group may contribute to its reactivity and stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)pyridine: Lacks the ethynyl group, resulting in different chemical properties.
2-Ethynylpyridine: Lacks the difluoromethoxy group, affecting its reactivity and applications.
3-(Trifluoromethoxy)-2-ethynylpyridine: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to variations in its chemical behavior.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity, stability, and binding affinity in various contexts .
Properties
Molecular Formula |
C8H5F2NO |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
3-(difluoromethoxy)-2-ethynylpyridine |
InChI |
InChI=1S/C8H5F2NO/c1-2-6-7(12-8(9)10)4-3-5-11-6/h1,3-5,8H |
InChI Key |
GUYBHNRMOSRKJX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC=N1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


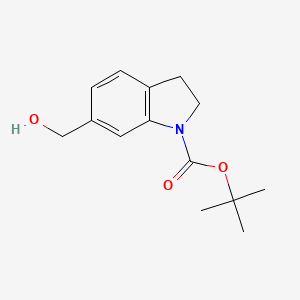
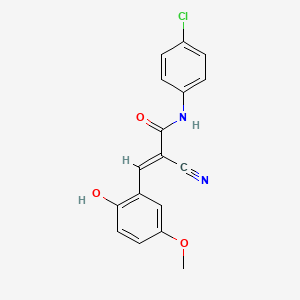

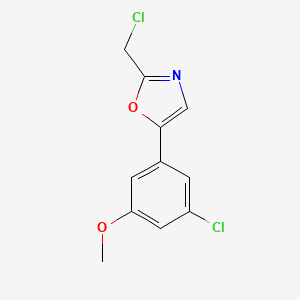
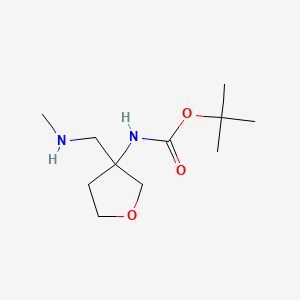
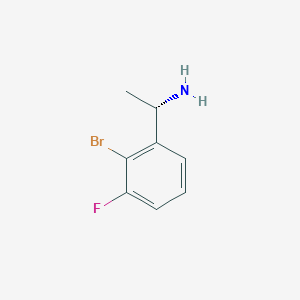
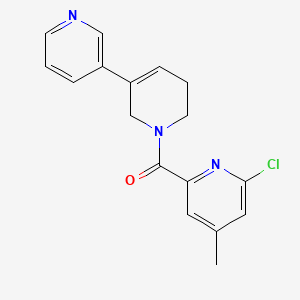
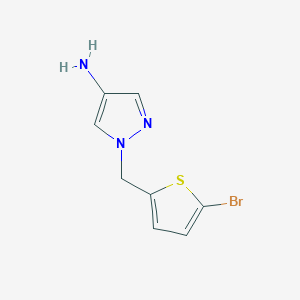

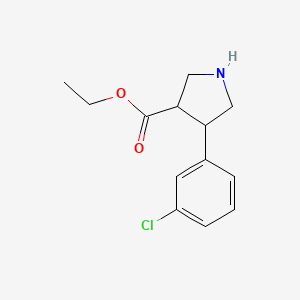

![3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride](/img/structure/B13553074.png)
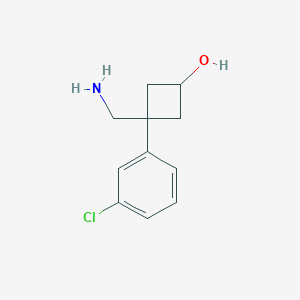
![rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553086.png)
